N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide
Description
N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide is an acrylamide derivative featuring a 2-methylbenzoxazole moiety. Benzoxazoles are heterocyclic compounds known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and kinase inhibitory activities. The acrylamide group (prop-2-enamide) introduces a reactive α,β-unsaturated carbonyl system, which may act as a Michael acceptor, enabling covalent interactions with biological targets.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-3-11(14)13-8-4-5-9-10(6-8)15-7(2)12-9/h3-6H,1H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPUAEFYCBCRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide typically involves the condensation of 2-methylbenzoxazole with an appropriate acylating agent under controlled conditions. One common method involves the reaction of 2-methylbenzoxazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; often in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted benzoxazole derivatives .
Scientific Research Applications
N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial, antifungal, and anticancer drugs.
Biological Studies: The compound is employed in studies investigating its biological activities, such as its effects on various cell lines and microorganisms.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
Several quinolizinone derivatives in a 2023 European patent application share the 2-methyl-1,3-benzoxazol-6-yl group but differ in their core structures and substituents:
| Compound ID | Core Structure | Substituents | Potential Implications |
|---|---|---|---|
| 55 | Quinolizinone | (3S)-3-methylpiperazine | Enhanced solubility via basic piperazine; possible kinase inhibition |
| 60 | Quinolizinone | 4-methylpiperazine | Increased lipophilicity vs. compound 55 |
| 65 | Quinolizinone | (3S)-4-ethyl-3-methylpiperazine | Altered metabolic stability due to ethyl group |
| 75 | Quinolizinone | 4-aminopiperidine | Improved hydrogen bonding via amine group |
Key Comparisons :
- Core Structure: The target compound’s acrylamide group differs from the quinolizinone core in patent compounds.
- Substituent Effects : The 2-methylbenzoxazole moiety is conserved across these compounds, suggesting its critical role in target recognition. Piperazine/piperidine modifications likely optimize pharmacokinetics (e.g., solubility, bioavailability) .
Benzimidazole-Based Acrylamide ()
The compound (E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide shares structural similarities with the target compound:
- Heterocycle : Replacing benzoxazole with benzimidazole alters electronic properties. Benzimidazole’s NH group can participate in hydrogen bonding, whereas benzoxazole’s oxygen may enhance electronegativity.
- Acrylamide Reactivity : Both compounds feature the α,β-unsaturated carbonyl system, but the benzimidazole derivative includes a methylisoxazole group, which could influence metabolic stability or target selectivity .
N,O-Bidentate Directing Group Analogue ()
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. While structurally distinct (benzamide vs. acrylamide), this highlights the importance of directing groups in synthetic applications. The target compound’s benzoxazole may similarly coordinate metals, though this requires experimental validation .
Physicochemical and Functional Comparisons
Hydrogen Bonding and Crystal Packing ()
- Target Compound : The acrylamide’s NH and CO groups, combined with benzoxazole’s oxygen, create multiple hydrogen-bonding sites. These could influence crystal packing or solubility, similar to patterns observed in graph set analysis of benzamide derivatives .
Biological Activity
N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzoxazole moiety, which is known for its pharmacological properties. The structure can be represented as follows:
This unique structure contributes to its chemical reactivity and biological activity, making it a valuable scaffold in drug development.
N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide primarily exerts its biological effects through interactions with specific molecular targets. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound inhibits COX enzymes, leading to a reduction in pro-inflammatory mediators such as prostaglandins and thromboxanes.
- Antimicrobial Activity : It has been shown to possess antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .
Antimicrobial Properties
Research indicates that N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide exhibits notable antimicrobial activity:
- Bacterial Inhibition : Studies have demonstrated selective antibacterial effects against strains like Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The Minimum Inhibitory Concentrations (MICs) for these strains are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Bacillus subtilis | 32 |
| 2 | Escherichia coli | 64 |
Anticancer Activity
The compound has shown cytotoxic effects against several cancer cell lines, including:
- Breast Cancer : Effective against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer : Exhibited activity against A549 cells.
These findings suggest that N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide could be developed as a potential anticancer agent .
Case Studies
Several studies have explored the biological efficacy of benzoxazole derivatives, including N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide. Notable findings include:
- Antimicrobial Screening : A study reported that derivatives of benzoxazole exhibited varying degrees of antibacterial activity, with some compounds showing significant inhibition against pathogenic strains .
- Cytotoxicity Assays : In vitro studies revealed that the compound induces apoptosis in cancer cells, suggesting a potential mechanism for its anticancer properties .
- Quorum Sensing Inhibition : The compound has been investigated for its ability to disrupt quorum sensing in bacteria, potentially reducing virulence and biofilm formation in pathogens like Pseudomonas aeruginosa .
Q & A
Basic Research Questions
Q. What are the recommended methods for crystallographic refinement of N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide to resolve structural ambiguities?
- Methodology : Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. Employ displacement parameter restraints for disordered regions (e.g., the methyl group on the benzoxazole ring). Validate hydrogen-bonding networks using ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .
- Data Analysis : Compare derived torsion angles and puckering parameters (via Cremer-Pople coordinates) with analogous benzoxazole derivatives to identify conformational deviations .
Q. How can synthetic impurities in N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide be systematically identified and quantified?
- Methodology : Perform HPLC-MS with a C18 reverse-phase column and gradient elution (water/acetonitrile + 0.1% formic acid). Use 2D NMR (COSY, HSQC) to resolve overlapping signals from regioisomeric byproducts (e.g., substitution at position 5 vs. 6 of benzoxazole).
- Validation : Cross-reference impurity profiles with synthetic intermediates listed in building-block catalogs (e.g., Enamine Ltd’s analogs with nitro or cyano substituents) .
Q. What experimental strategies are effective for evaluating the in vitro biological activity of this compound?
- Assay Design : Use kinase inhibition assays (e.g., CLK2 or TK targets, as seen in structurally related CC-671) with ATP-competitive ELISA protocols . Include positive controls (e.g., staurosporine) and validate dose-response curves via nonlinear regression analysis.
- Troubleshooting : Address solubility issues by using DMSO stock solutions diluted in assay buffer (final DMSO ≤ 0.1%) and confirm compound stability via LC-MS post-assay .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice of N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide inform co-crystal engineering?
- Methodology : Apply graph set analysis (e.g., Etter’s formalism) to classify hydrogen-bond motifs (e.g., R₂²(8) rings). Use Mercury CSD software to mine analogous benzoxazole structures for supramolecular synthon predictability .
- Case Study : Compare with N-(4-phenoxyphenyl)prop-2-enamide derivatives to identify conserved π-π stacking interactions between benzoxazole and aromatic co-formers .
Q. What computational approaches are suitable for resolving contradictions in structure-activity relationship (SAR) data for this compound?
- Strategy : Perform molecular docking (AutoDock Vina) against CLK2 (PDB: 4CL2) to prioritize key residues (e.g., hinge-region interactions). Validate with MD simulations (AMBER) to assess binding mode stability over 100 ns trajectories.
- Data Integration : Cross-correlate docking scores with experimental IC₅₀ values from kinase panels, adjusting for electrostatic potential mismatches via QM/MM calculations .
Q. How can conformational flexibility of the prop-2-enamide moiety impact pharmacological properties?
- Analysis : Use DFT calculations (B3LYP/6-311+G(d,p)) to map rotational energy barriers around the C–N bond. Compare with X-ray torsion angles to identify bioactive conformers.
- Experimental Validation : Synthesize constrained analogs (e.g., cyclopropane or α-methyl substitutions) and assess changes in CLK2 inhibition potency .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
